molecular formula C19H12ClFN2O2S B14127719 1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B14127719
M. Wt: 386.8 g/mol
InChI Key: MDJGZGRIAIBHPQ-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H12ClFN2O2S and its molecular weight is 386.8 g/mol. The purity is usually 95%.
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Biological Activity

1-(2-chlorobenzyl)-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound belonging to the thienopyrimidine class, which has garnered attention due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, efficacy against various diseases, and structure-activity relationships (SAR).

  • Molecular Formula : C19H12ClFN2O2S
  • Molecular Weight : 386.83 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in cell proliferation and survival. Notably, it has shown potential as an inhibitor of the Pim-1 kinase, which is implicated in various cancers.

Enzyme Inhibition

Research indicates that derivatives of thienopyrimidines can exhibit significant inhibitory effects on Pim-1 with IC50 values ranging from 1.18 to 8.83 µM for related compounds . The binding affinity of these compounds can be influenced by structural modifications, emphasizing the importance of SAR studies.

Anticancer Activity

Several studies have evaluated the anticancer potential of thienopyrimidine derivatives. For instance:

  • A study demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines such as MCF7 (breast cancer), HCT116 (colon cancer), and PC3 (prostate cancer), with some derivatives showing IC50 values below 5 µM .

Antimicrobial Activity

Thienopyrimidine compounds have also been investigated for their antimicrobial properties:

  • Compounds containing similar structures have displayed antibacterial activity against strains like E. coli and S. aureus, suggesting a broad-spectrum antimicrobial potential .

Case Study 1: Pim-1 Inhibition

In a study focusing on the synthesis of new pyridothienopyrimidinone derivatives:

  • Compounds were tested for their Pim-1 inhibitory activity with notable results indicating that certain modifications enhanced potency significantly . The most active compounds were further assessed for cytotoxicity across multiple cancer cell lines.

Case Study 2: Structure-Activity Relationship

A comprehensive SAR analysis revealed that:

  • The presence of electron-withdrawing groups such as fluorine and chlorine on the aromatic rings significantly increased the inhibitory activity against target enzymes compared to their unsubstituted counterparts .

Data Tables

Compound NameIC50 (µM)Target EnzymeCell Line Tested
Compound A4.62Pim-1MCF7
Compound B1.18Pim-1HCT116
Compound C8.83Pim-1PC3

Properties

Molecular Formula

C19H12ClFN2O2S

Molecular Weight

386.8 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3-(2-fluorophenyl)thieno[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C19H12ClFN2O2S/c20-13-6-2-1-5-12(13)11-22-16-9-10-26-17(16)18(24)23(19(22)25)15-8-4-3-7-14(15)21/h1-10H,11H2

InChI Key

MDJGZGRIAIBHPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4F)SC=C3)Cl

Origin of Product

United States

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